(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C16H12N4O8S and its molecular weight is 420.35. The purity is usually 95%.
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Mechanism of Action
The compound also contains a benzothiazole moiety, which is a heterocyclic compound that has been associated with various biological activities, including antimicrobial, antifungal, and anticancer effects . Benzothiazoles can interact with various biological targets, but the exact mechanisms of action can vary depending on the specific compound .
Biological Activity
(Z)-ethyl 2-(6-nitro-2-((5-nitrofuran-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article explores the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The compound is synthesized through a multi-step process involving the condensation of various precursors. The synthetic route typically includes the formation of the thiazole ring and subsequent functionalization with nitro and furan moieties. The detailed synthetic pathway is crucial for understanding the compound’s biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing nitrofuran and thiazole derivatives. For instance, nitrofuran derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the nitro group in the structure is often correlated with enhanced antibacterial properties.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 µg/mL |
Compound B | Escherichia coli | 16 µg/mL |
This compound | TBD |
Antitumor Activity
The compound’s structure suggests potential antitumor activity due to its ability to inhibit specific kinases involved in cancer progression. Research has indicated that thiazole derivatives can selectively inhibit various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on a series of thiazole derivatives demonstrated that certain modifications to the thiazole ring significantly increased cytotoxicity against human cancer cell lines. The SAR analysis revealed that introducing electron-withdrawing groups enhanced activity, suggesting that this compound could exhibit similar properties .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
Compound C | HeLa | 15 |
Compound D | MCF-7 | 25 |
This compound | TBD |
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro groups) has been shown to enhance biological activity.
- Ring Modifications : Variations in the thiazole or furan rings can lead to significant changes in potency.
- Hydrophobic Interactions : Increased hydrophobicity can improve membrane permeability and bioavailability.
Properties
IUPAC Name |
ethyl 2-[6-nitro-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O8S/c1-2-27-14(21)8-18-10-4-3-9(19(23)24)7-12(10)29-16(18)17-15(22)11-5-6-13(28-11)20(25)26/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYABCKIUQYLQPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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